molecular formula C13H7ClF3NO2 B6392157 2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid CAS No. 1261680-76-5

2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid

Cat. No.: B6392157
CAS No.: 1261680-76-5
M. Wt: 301.65 g/mol
InChI Key: QSSLMQJCUSYTMP-UHFFFAOYSA-N
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Description

2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a carboxylic acid group attached to a pyridine ring. It is known for its significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for pharmaceutical and agrochemical applications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

2-chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO2/c14-11-9(12(19)20)5-7(6-18-11)8-3-1-2-4-10(8)13(15,16)17/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSLMQJCUSYTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687969
Record name 2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261680-76-5
Record name 2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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